![molecular formula C12H15BrO3 B1438517 4-Ethoxyphenyl 2-bromobutanoate CAS No. 1172946-87-0](/img/structure/B1438517.png)
4-Ethoxyphenyl 2-bromobutanoate
Overview
Description
4-Ethoxyphenyl 2-bromobutanoate is a chemical compound with the molecular formula C12H15BrO3 . It is used in scientific research and has diverse applications, including the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Synthesis Analysis
The synthesis of compounds similar to 4-Ethoxyphenyl 2-bromobutanoate has been reported in the literature. For instance, the synthesis of 2-substituted chiral piperazines was achieved via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Another study reported the synthesis of N-Boc piperazine derivatives, which were characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies .Molecular Structure Analysis
The molecular structure of 4-Ethoxyphenyl 2-bromobutanoate consists of 12 carbon atoms, 15 hydrogen atoms, 1 bromine atom, and 3 oxygen atoms . The exact structure can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Scientific Research Applications
Chemical Reactions and Derivatives : Kato and Kimura (1977) studied the reactions of 4-bromo-3-hydroxybutanoate and its acyl derivatives. They found that acylation of ethyl 4-bromo-3-hydroxybutanoate with various agents resulted in different derivatives, providing insights into the chemical versatility of compounds related to 4-Ethoxyphenyl 2-bromobutanoate (Kato & Kimura, 1977).
Arylation and Electronic Properties : Nazeer et al. (2020) synthesized 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives and investigated their electronic properties. This study provides insights into the potential electronic and non-linear optical properties of compounds structurally related to 4-Ethoxyphenyl 2-bromobutanoate (Nazeer et al., 2020).
Catalysis Research : Wu and Lee (2001) explored the catalytic activity of quaternary ammonium poly(methylstyrene-co-styrene) resin in the reaction of 4-methoxyphenylacetic acid with n-bromobutane. This study is relevant to understanding the catalytic potential of compounds related to 4-Ethoxyphenyl 2-bromobutanoate (Wu & Lee, 2001).
Fluorescent Probe for Hydrazine Detection : Zhu et al. (2019) developed a ratiometric fluorescent probe using a derivative of 4-bromobutyryl for the detection of hydrazine in environmental and biological samples. This highlights the application of 4-bromobutyryl derivatives in creating sensitive and specific probes for chemical detection (Zhu et al., 2019).
Synthesis of Biologically Active Compounds : Lim et al. (2013) synthesized both enantiomers of optically pure 4-bromo-3-hydroxybutanoate, a chiral building block in the synthesis of various biologically active compounds, including statins. This study demonstrates the significance of such compounds in pharmaceutical synthesis (Lim et al., 2013).
Safety and Hazards
While specific safety data for 4-Ethoxyphenyl 2-bromobutanoate is not available, brominated compounds are generally considered hazardous. They are often highly flammable and may be harmful to aquatic life with long-lasting effects . Proper safety measures should be taken when handling such compounds, including wearing appropriate personal protective equipment and ensuring good ventilation.
properties
IUPAC Name |
(4-ethoxyphenyl) 2-bromobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO3/c1-3-11(13)12(14)16-10-7-5-9(6-8-10)15-4-2/h5-8,11H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDSSKGVJRXWCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC1=CC=C(C=C1)OCC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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